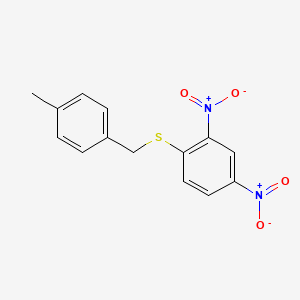
Sulfide, 2,4-dinitrophenyl p-methylbenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, 2,4-dinitrophenyl p-methylbenzyl is a chemical compound with the molecular formula C14H12N2O4S. It consists of 12 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom The compound features a sulfide group attached to a 2,4-dinitrophenyl ring and a p-methylbenzyl group
Métodos De Preparación
The synthesis of Sulfide, 2,4-dinitrophenyl p-methylbenzyl typically involves the reaction of 2,4-dinitrophenyl sulfide with p-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Sulfide, 2,4-dinitrophenyl p-methylbenzyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the 2,4-dinitrophenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sulfide, 2,4-dinitrophenyl p-methylbenzyl has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of Sulfide, 2,4-dinitrophenyl p-methylbenzyl involves its interaction with specific molecular targets and pathways. The sulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The 2,4-dinitrophenyl group can act as a fluorescent probe, allowing for the detection and imaging of hydrogen sulfide in biological systems . These interactions can affect various physiological processes, including neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
Sulfide, 2,4-dinitrophenyl p-methylbenzyl can be compared with other similar compounds, such as:
2,4-Dinitrophenyl sulfide: Lacks the p-methylbenzyl group, making it less versatile in certain applications.
2,4-Dinitrophenyl p-methylbenzyl ether: Contains an ether linkage instead of a sulfide, resulting in different chemical reactivity.
2,4-Dinitrophenyl p-methylbenzyl amine: Contains an amine group instead of a sulfide, which can affect its biological activity and applications.
Propiedades
Número CAS |
19552-12-6 |
|---|---|
Fórmula molecular |
C14H12N2O4S |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methylsulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(15(17)18)8-13(14)16(19)20/h2-8H,9H2,1H3 |
Clave InChI |
YITYJBMOSOYTDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



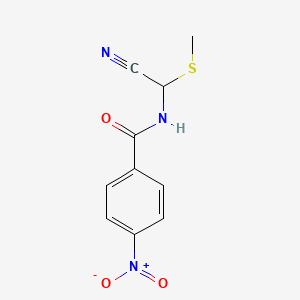
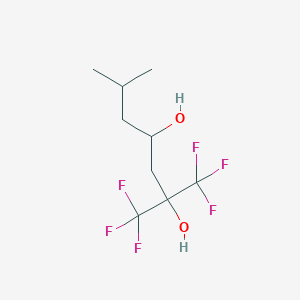
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
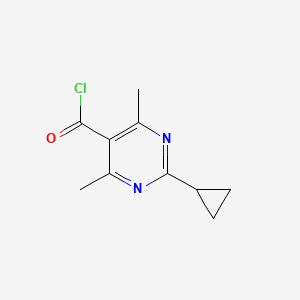
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
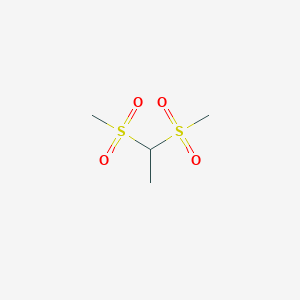

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

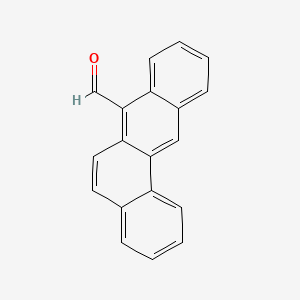

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
